

Application of Celangulatin C in Agricultural Pest Management: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Celangulatin C	
Cat. No.:	B12390426	Get Quote

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Introduction

Celangulatin C is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. This natural compound belongs to the β-dihydroagarofuran class of sesquiterpenoids, which are known for their significant insecticidal and antifeedant properties. **Celangulatin C** and its analogues, such as Celangulatin V, represent a promising class of botanical insecticides for use in integrated pest management (IPM) programs due to their unique modes of action and potential for development as green pesticides. This document provides detailed application notes and experimental protocols for researchers investigating the use of **Celangulatin C** in agricultural pest management.

Data Presentation

The insecticidal and antifeedant activities of **Celangulatin c**ompounds have been evaluated against various agricultural pests, primarily the oriental armyworm (Mythimna separata), a significant pest of cereal crops. While specific quantitative data for **Celangulatin C** is limited in publicly available literature, the data for the closely related analogue, Celangulatin V, provides a strong indication of the potential efficacy of this class of compounds.



Table 1: Insecticidal Activity of Celangulatin V and its Derivatives against 3rd Instar Larvae of Mythimna separata

Compound	Concentration (mg/mL)	Mortality (%)	Reference
Celangulatin V	10	Not specified, used as baseline	[1]
Derivative 1.1 (acetyl)	10	75.0	[1]
Derivative 1.2 (propionyl)	10	83.3	[1]
Derivative 1.3	10	Lower than Celangulatin V	[1]
Derivative 1.4	10	Lower than Celangulatin V	[1]
Derivative 1.7	10	Lower than Celangulatin V	[1]
Derivative 1.8	10	Lower than Celangulatin V	[1]
Derivatives 1.5, 1.6, 1.9, 1.10	10	No activity	[1]

Table 2: Antifeedant Activity of Dihydro- β -Agarofuran Sesquiterpenes against 3rd Instar Larvae of Mythimna separata



Compound	Concentration	Feeding Deterrent Effect	Reference
Parent Compound 1	Not specified	Baseline	[2]
Derivative 2	Not specified	More active than parent compound	[2]
Derivative 4	Not specified	More active than parent compound	[2]
Derivatives 3, 5, 6	Not specified	Weak or no effect	[2]

Mechanism of Action

The primary modes of action for **Celangulatin c**ompounds are believed to be the inhibition of two critical ion-pumping enzymes in insects: Na+/K+-ATPase and V-ATPase.

- Na+/K+-ATPase Inhibition: This enzyme is crucial for maintaining electrochemical gradients across the cell membranes of most animal cells, particularly in the nervous system.[3]
 Inhibition of Na+/K+-ATPase disrupts nerve function, leading to paralysis and death.
 Celangulatin IV has been shown to be a more potent inhibitor of Na+/K+-ATPase than
 Celangulatin V.[3]
- V-ATPase Inhibition: Vacuolar-type H+-ATPases are responsible for acidifying intracellular organelles and are vital for energizing epithelial transport in the insect midgut.[4]
 Celangulatin V has been shown to bind to subunits of V-ATPase in the midgut of Mythimna separata, inhibiting its ATP hydrolysis activity.[4] This disruption of the midgut's ion and pH balance leads to digestive failure and mortality.

Experimental Protocols Insecticidal Bioassay (Leaf-Dipping Method)

This protocol is designed to assess the stomach toxicity of **Celangulatin C** against lepidopteran larvae.

Materials:



- Celangulatin C
- Acetone (solvent)
- Triton X-100 (surfactant)
- Distilled water
- Fresh host plant leaves (e.g., maize for M. separata)
- Petri dishes (9 cm diameter)
- Filter paper
- Third-instar larvae of the target pest
- Micropipettes
- Beakers and flasks

Procedure:

- Preparation of Test Solutions:
 - Prepare a stock solution of Celangulatin C in acetone.
 - Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 5, 10, 25, 50 mg/mL).
 - The final test solutions should contain 0.1% (v/v) Triton X-100 as a surfactant to ensure even coating of the leaves.
 - A control solution should be prepared with acetone and Triton X-100 in distilled water at the same concentrations used in the test solutions.
- Leaf Treatment:
 - Excise fresh, undamaged host plant leaves into discs of a uniform size (e.g., 5 cm diameter).



- Dip each leaf disc into a test solution (or control solution) for 10-15 seconds.
- Allow the leaves to air-dry completely on a clean, non-absorbent surface.
- Bioassay Setup:
 - Line the bottom of each Petri dish with a piece of filter paper.
 - Place one treated leaf disc in the center of each Petri dish.
 - Introduce a single, pre-starved (for 2-4 hours) third-instar larva into each Petri dish.
 - Seal the Petri dishes with parafilm to prevent the larvae from escaping and the leaves from desiccating.
 - Maintain the bioassay at controlled conditions (e.g., $25 \pm 1^{\circ}$ C, 60-70% relative humidity, and a 14:10 h light:dark photoperiod).
- Data Collection:
 - Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
 - Calculate the corrected mortality using Abbott's formula: Corrected Mortality (%) = [
 (Mortality in treatment Mortality in control) / (100 Mortality in control)] x 100
 - Determine the LC50 (median lethal concentration) value using Probit analysis.

Antifeedant Bioassay (Choice Test)

This protocol assesses the feeding deterrent properties of **Celangulatin C**.

Materials:

Same as for the insecticidal bioassay.

Procedure:

Preparation of Test and Control Leaf Discs:



- Prepare treated leaf discs as described in the insecticidal bioassay protocol.
- Prepare control leaf discs by dipping them in the control solution (solvent + surfactant).
- Bioassay Setup:
 - In each Petri dish, place one treated leaf disc and one control leaf disc on opposite sides.
 - Introduce a single, pre-starved third-instar larva into the center of each Petri dish.
 - Maintain the bioassay under the same controlled conditions as the insecticidal bioassay.
- Data Collection:
 - After 24 hours, remove the leaf discs and measure the area consumed for both the treated and control discs using a leaf area meter or image analysis software.
 - Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C T) / (C + T)] x 100 Where C is the area of the control leaf consumed, and T is the area of the treated leaf consumed.
 - An AFI value close to 100 indicates strong antifeedant activity, while a value close to 0 indicates no deterrent effect. A negative value suggests the compound is a feeding stimulant.

Na+/K+-ATPase Inhibition Assay

This protocol determines the inhibitory effect of **Celangulatin C** on Na+/K+-ATPase activity in the insect brain.

Materials:

- Insect brains (e.g., from fifth-instar M. separata larvae)
- Homogenization buffer (e.g., 50 mM imidazole-HCl, pH 7.2, 1 mM EDTA)
- Reaction mixture (e.g., 10 mM NaCl, 30 mM KCl, 4 mM MgCl2, 2 mM ATP, 50 mM imidazole-HCl, pH 7.2)



- Celangulatin C dissolved in a suitable solvent (e.g., DMSO)
- Ouabain (a specific Na+/K+-ATPase inhibitor, for control)
- Phosphate assay reagent (e.g., Malachite green-based)
- Microplate reader
- Centrifuge

Procedure:

- Enzyme Preparation:
 - Dissect insect brains in ice-cold homogenization buffer.
 - Homogenize the brains and centrifuge to obtain a microsomal fraction containing the enzyme.
- Assay Procedure:
 - In a microplate, add the reaction mixture, the enzyme preparation, and different concentrations of **Celangulatin C** (or ouabain for the positive control, or solvent for the negative control).
 - Pre-incubate the mixture at 37°C for 10 minutes.
 - Initiate the reaction by adding ATP.
 - Incubate at 37°C for a defined period (e.g., 30 minutes).
 - Stop the reaction by adding the phosphate assay reagent.
 - Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate (Pi) released.
 - The difference in Pi released in the presence and absence of ouabain represents the Na+/K+-ATPase activity.



- Data Analysis:
 - Calculate the percentage of inhibition of Na+/K+-ATPase activity for each concentration of Celangulatin C.
 - Determine the IC50 (half-maximal inhibitory concentration) value.

V-ATPase Inhibition Assay

This protocol measures the inhibitory effect of **Celangulatin C** on V-ATPase activity in the insect midgut.

Materials:

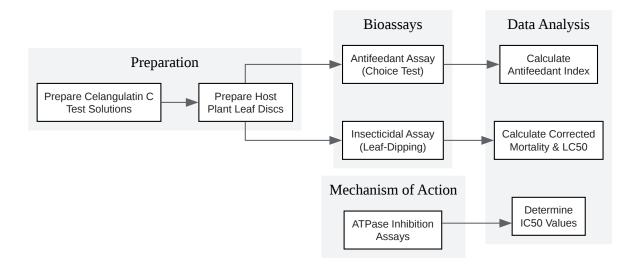
- Insect midguts
- Homogenization and reaction buffers similar to the Na+/K+-ATPase assay, but optimized for V-ATPase (e.g., may require different ion concentrations and pH).
- Concanamycin A (a specific V-ATPase inhibitor, for control)
- Other materials as in the Na+/K+-ATPase assay.

Procedure:

- Enzyme Preparation:
 - Isolate insect midguts and prepare a microsomal fraction as described for the brain.
- Assay Procedure:
 - The assay is performed similarly to the Na+/K+-ATPase assay, but with concanamycin A
 used as the specific inhibitor to distinguish V-ATPase activity from other ATPases.
- Data Analysis:
 - Calculate the percentage of inhibition and the IC50 value for Celangulatin C against V-ATPase activity.



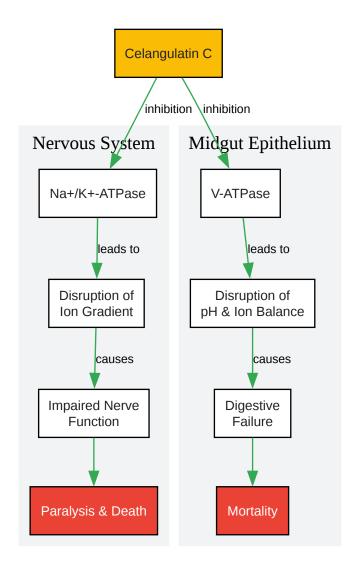
Visualizations



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Caption: General experimental workflow for evaluating **Celangulatin C**.

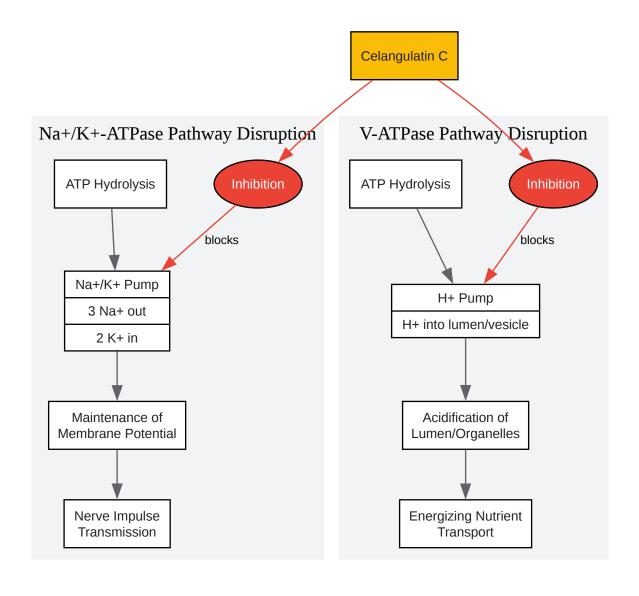




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Caption: Proposed mechanism of action for Celangulatin C.





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Caption: Signaling disruption by Celangulatin C.

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